molecular formula C9H6N2O4 B14775228 1H-Benzo[d]imidazole-2,5-dicarboxylic acid

1H-Benzo[d]imidazole-2,5-dicarboxylic acid

Cat. No.: B14775228
M. Wt: 206.15 g/mol
InChI Key: KRBTZLBCIHRRPY-UHFFFAOYSA-N
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Description

1H-Benzo[d]imidazole-2,5-dicarboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O4. It is a derivative of benzimidazole, which is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazole-2,5-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with dicarboxylic acid derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[d]imidazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups into the benzimidazole ring .

Comparison with Similar Compounds

1H-Benzo[d]imidazole-2,5-dicarboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals makes it particularly valuable in the development of advanced materials and catalysts .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

3H-benzimidazole-2,5-dicarboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-2-5-6(3-4)11-7(10-5)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)

InChI Key

KRBTZLBCIHRRPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)C(=O)O

Origin of Product

United States

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